2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid
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Overview
Description
2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid is an organic compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid typically involves the reaction of ethyl 2-oxopyrrolidine-1-acetate with appropriate reagents under controlled conditions. One common method includes the alkylation of pyrrolidin-2-one with ethyl bromoacetate, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxopyrrolidin-1-ylacetic acid
- 2-Oxopyrrolidin-1-yl)acetamide
- 2-Oxo-1-pyrrolidineacetic acid
Uniqueness
2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(3-ethyl-2-oxopyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C8H13NO3/c1-2-6-3-4-9(8(6)12)5-7(10)11/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
YCCHSWNPIXWVOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(C1=O)CC(=O)O |
Origin of Product |
United States |
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